Piperidin-2-ylmethylmorpholine-4-carboxylate
Description
Properties
IUPAC Name |
piperidin-2-ylmethyl morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-11(13-5-7-15-8-6-13)16-9-10-3-1-2-4-12-10/h10,12H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTVLGOMPFBUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including piperidin-2-ylmethylmorpholine-4-carboxylate, often involves multi-component reactions, cyclization, and hydrogenation processes. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives typically involve scalable and efficient synthetic routes. These methods often utilize readily available starting materials and catalysts to ensure high yields and cost-effectiveness. The use of acidic ionic liquids (ILs) has been reported to optimize the preparation of functionalized piperidines, providing high to excellent yields .
Chemical Reactions Analysis
Structural Features and Reactivity Hotspots
The compound contains three key reactive regions:
-
Piperidine ring : A six-membered saturated amine ring capable of nucleophilic reactions at nitrogen.
-
Morpholine-4-carboxylate ester : A seven-membered ring with an ether oxygen and ester functionality.
-
Methylene linker : Connects the piperidine and morpholine moieties, potentially enabling alkylation or oxidation.
Nitrogen-Alkylation/Acylation
The secondary amine in the piperidine ring can undergo alkylation or acylation under basic conditions:
Ring Functionalization
The piperidine ring can participate in cycloaddition or substitution reactions. For example, Friedel-Crafts acylation with aromatic substrates under Lewis acid catalysis yields aryl-substituted derivatives .
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic | HCl (6M), reflux | Morpholine-4-carboxylic acid | 85–90% | |
| Basic | NaOH (1M), ethanol | Morpholine-4-carboxylate sodium salt | 78% |
Transesterification
Reaction with alcohols (e.g., methanol) in the presence of catalytic acid yields alternative esters .
Oxidation of the Methylene Linker
The CH₂ group between piperidine and morpholine can be oxidized to a ketone or carboxylic acid:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 80°C | Piperidin-2-ylcarbonylmorpholine-4-carboxylate | |
| Jones reagent | Acetone, 0°C | Piperidin-2-ylcarboxylic acid derivative |
Reduction of the Piperidine Ring
Catalytic hydrogenation (H₂/Pd-C) reduces double bonds if present, but the saturated piperidine ring is typically inert .
Cross-Coupling Reactions
Palladium-catalyzed carbonylative arylation has been demonstrated for structurally similar piperidine-morpholine hybrids, enabling C–C bond formation at benzylic positions .
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 200°C, releasing CO₂ and morpholine fragments .
-
Photodegradation : UV exposure leads to ester cleavage and radical intermediates .
Synthetic Challenges
Scientific Research Applications
Piperidin-2-ylmethylmorpholine-4-carboxylate has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Medicine: Piperidine derivatives are present in numerous pharmaceuticals, and this compound is used in drug discovery and development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of piperidin-2-ylmethylmorpholine-4-carboxylate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with Piperidin-2-ylmethylmorpholine-4-carboxylate:
Functional Group Analysis
- Ester vs. Carboxylic Acid : this compound’s ester group may confer greater metabolic stability compared to carboxylic acid derivatives (e.g., 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride), which are more polar and prone to ionization .
- Amide vs. Ester: The carboxamide group in 1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide offers hydrogen-bonding capabilities, differing from the ester’s hydrolytic susceptibility .
Pharmacological Implications
- Patent Compounds (EP 1 808 168 B1) : Piperidine-carboxylate derivatives with heterocyclic substituents (e.g., morpholinyl, benzenesulfonyl) are described as kinase inhibitors or antimicrobials. This suggests this compound could share similar mechanisms if the morpholine ring participates in target binding .
- Fluorinated Analogs : The fluorine atom in 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride may enhance bioavailability or metabolic resistance, a feature absent in the target compound but relevant for optimization .
Biological Activity
Piperidin-2-ylmethylmorpholine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including in vitro and in vivo research, and presents relevant data tables and case studies.
Overview of Biological Activity
Piperidine derivatives, including this compound, have been implicated in a range of biological activities. These include:
- Antimicrobial Activity : Several studies indicate that piperidine derivatives exhibit significant antimicrobial properties, which may be linked to their ability to inhibit bacterial growth through various mechanisms, including membrane disruption and enzyme inhibition .
- Anticancer Properties : Research has shown that piperidine compounds can affect tumor growth and proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
- Neuroprotective Effects : The neuroprotective potential of piperidine derivatives has been highlighted in studies focusing on neurodegenerative diseases. Compounds like this compound have shown promise in modulating pathways involved in neuroprotection .
The biological activities of piperidin derivatives are often attributed to their interactions with specific biological targets:
- Enzyme Inhibition : Piperidine derivatives have been shown to inhibit various enzymes, including kinases and proteases, which are crucial for cellular signaling and cancer progression .
- Receptor Modulation : These compounds can also interact with neurotransmitter receptors and ion channels, influencing neuronal signaling and potentially providing therapeutic effects for conditions like Parkinson's disease .
- Inflammatory Pathway Interference : The ability of these compounds to modulate inflammatory pathways suggests their use in treating inflammatory diseases. They may inhibit the production of pro-inflammatory cytokines and other mediators .
Table 1: Summary of Biological Activities
Notable Research Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of piperidine derivatives against various bacterial strains. Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, with some derivatives showing enhanced activity due to structural modifications .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound had a notable cytotoxic effect on human cancer cell lines, with IC50 values indicating strong antiproliferative activity compared to standard chemotherapeutic agents .
- Neuroprotective Mechanisms : Research investigating the neuroprotective effects highlighted the compound's ability to inhibit pathways associated with oxidative stress and inflammation in neuronal cells, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Q & A
Basic Research Questions
What are the established synthetic routes for Piperidin-2-ylmethylmorpholine-4-carboxylate, and what key reaction parameters influence yield?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with piperidine and morpholine precursors. A common approach is the coupling of piperidin-2-ylmethanol with morpholine-4-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Critical parameters include:
- Catalyst selection : Use of coupling agents like EDCI/HOBt for amide bond formation (as seen in analogous piperidinecarboxylate syntheses) .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves purity (>95%) .
How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Structural validation employs:
- NMR spectroscopy : and NMR to confirm proton environments and carbon frameworks (e.g., morpholine ring protons at δ 3.6–3.8 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 257.16) .
- X-ray crystallography : For crystalline derivatives, SHELXL refinement resolves bond angles and stereochemistry .
What analytical techniques are used to assess purity, and how are method-specific limitations addressed?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar byproducts .
- Thermogravimetric analysis (TGA) : Detects residual solvents or decomposition products (critical for hygroscopic compounds) .
- Cross-validation : Discrepancies between HPLC and NMR purity estimates are resolved via spiking experiments with synthetic standards .
Advanced Research Questions
How can reaction conditions be optimized to improve enantiomeric excess in chiral derivatives?
Methodological Answer:
- Chiral auxiliaries : Use (S)- or (R)-BINOL-based catalysts for asymmetric synthesis .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states .
- Kinetic resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .
What computational strategies predict this compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases or GPCRs). Protonation states are adjusted using Epik .
- MD simulations : GROMACS evaluates binding stability over 100-ns trajectories, with AMBER force fields .
- Free energy calculations : MM/PBSA quantifies ΔG binding, validated by experimental IC values .
How do researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay standardization : Compare IC values under identical conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed discrepancies .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Lyophilization : Stable as a lyophilized powder under argon at -20°C (retains >90% potency after 12 months) .
- Excipient screening : Co-formulation with trehalose or mannitol reduces hydrolysis in aqueous buffers .
- Stability-indicating assays : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
